(-)-Catechin gallate
(-)-Catechin gallate
ent-Catechin 3-O-gallate belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. ent-Catechin 3-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ent-catechin 3-O-gallate is primarily located in the membrane (predicted from logP). ent-Catechin 3-O-gallate participates in a number of enzymatic reactions. In particular, ent-catechin 3-O-gallate can be biosynthesized from gallic acid. ent-Catechin 3-O-gallate can also be converted into (-)-catechin.
(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It derives from a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.
(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It derives from a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.
Brand Name:
Vulcanchem
CAS No.:
130405-40-2
VCID:
VC0002467
InChI:
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1
SMILES:
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O
Molecular Formula:
C22H18O10
Molecular Weight:
442.4 g/mol
(-)-Catechin gallate
CAS No.: 130405-40-2
Inhibitors
VCID: VC0002467
Molecular Formula: C22H18O10
Molecular Weight: 442.4 g/mol
CAS No. | 130405-40-2 |
---|---|
Product Name | (-)-Catechin gallate |
Molecular Formula | C22H18O10 |
Molecular Weight | 442.4 g/mol |
IUPAC Name | [(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 |
Standard InChIKey | LSHVYAFMTMFKBA-CTNGQTDRSA-N |
Isomeric SMILES | C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Description | ent-Catechin 3-O-gallate belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. ent-Catechin 3-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, ent-catechin 3-O-gallate is primarily located in the membrane (predicted from logP). ent-Catechin 3-O-gallate participates in a number of enzymatic reactions. In particular, ent-catechin 3-O-gallate can be biosynthesized from gallic acid. ent-Catechin 3-O-gallate can also be converted into (-)-catechin. (-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It derives from a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate. |
Synonyms | catechin gallate |
Reference | [1]. H. Babich, et al. In vitro cytotoxicity of (-)-catechin gallate, a minor polyphenol in green tea. Toxicology Letters Volume 171, Issue 3, 10 July 2007, Pages 171–180 |
PubChem Compound | 6419835 |
Last Modified | Nov 12 2021 |
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